Meticillin sodium

描述

甲氧西林钠是一种窄谱β-内酰胺类抗生素,属于青霉素类。 它于1960年被发现,主要用于治疗由革兰氏阳性菌引起的感染,特别是那些由于产生β-内酰胺酶而对其他青霉素耐药的菌株 。 甲氧西林钠不再用于临床,但在实验室环境中仍具有重要意义,可用于确定金黄色葡萄球菌对抗生素的敏感性 。

准备方法

合成路线和反应条件

甲氧西林钠的合成过程包含多个步骤,起始原料为6-氨基青霉烷酸。关键步骤包括:

酰化: 6-氨基青霉烷酸在碱性条件下与2,6-二甲氧基苯甲酰氯酰化,生成甲氧西林。

工业生产方法

甲氧西林钠的工业生产采用类似的步骤进行大规模合成,但经过优化以获得更高的产量和纯度。 该工艺包括严格的质量控制措施,以确保最终产品符合药典标准 。

化学反应分析

反应类型

甲氧西林钠会发生多种类型的化学反应,包括:

水解: 甲氧西林钠可以被β-内酰胺酶水解,生成无活性的产物。

常见的试剂和条件

水解: β-内酰胺酶是水解甲氧西林钠的主要试剂。

氧化: 过氧化氢等氧化剂可在受控条件下使用.

主要生成产物

科学研究应用

Clinical Applications

1.1 Treatment of Infections

Methicillin sodium is primarily used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). It is administered via intravenous or intramuscular injection due to its inactivation by gastric acid when taken orally . The drug is effective against various Gram-positive bacteria, making it a critical component in managing skin and soft tissue infections.

1.2 Antimicrobial Susceptibility Testing

Methicillin sodium serves as a standard in antimicrobial susceptibility testing (AST). It is commonly employed in laboratory settings to determine the susceptibility of Staphylococcus aureus strains to antibiotics. The minimal inhibitory concentration (MIC) values obtained from these tests guide clinicians in selecting appropriate antibiotic therapies .

Microbiological Research Applications

2.1 Pathogen Isolation

In microbiological labs, methicillin sodium is used as a selective agent in pathogen isolation media. This application helps inhibit the growth of non-target microbes, allowing for the effective isolation and identification of methicillin-resistant Staphylococcus aureus (MRSA) from clinical specimens .

2.2 Studies on Antibiotic Resistance

Research on methicillin resistance mechanisms has been extensive, focusing on the expression of penicillin-binding protein 2a (PBP2a), which confers resistance to β-lactam antibiotics . Methicillin sodium is pivotal in such studies, enabling researchers to explore resistance patterns and develop new therapeutic strategies.

Case Studies

3.1 MRSA Carriage Investigation

A case study involving a child care center revealed the prevalence of MRSA among attendees and staff. Following an outbreak, methicillin sodium was used to isolate MRSA strains for further analysis. The study highlighted the importance of screening and treatment protocols to manage MRSA carriage effectively .

3.2 Osteomyelitis Outcomes

A retrospective study evaluated the impact of methicillin resistance on clinical outcomes among patients with Staphylococcus aureus osteomyelitis. The findings indicated that patients infected with MRSA had longer hospital stays and more complications compared to those with MSSA infections, underscoring the clinical significance of methicillin resistance in treatment outcomes .

Data Tables

| Application | Description |

|---|---|

| Treatment of Infections | Effective against MSSA infections; administered intravenously or intramuscularly |

| Antimicrobial Susceptibility Testing | Used to determine MIC values for Staphylococcus aureus strains |

| Pathogen Isolation | Selective agent in media to inhibit background microbial growth |

| Research on Resistance Mechanisms | Key role in studies investigating PBP2a expression and antibiotic resistance mechanisms |

作用机制

甲氧西林钠通过抑制细菌细胞壁的合成发挥作用。 这种抑制阻止了功能性细胞壁的形成,导致细菌细胞裂解死亡 。

相似化合物的比较

甲氧西林钠与其他β-内酰胺类抗生素相比,例如:

类似化合物列表

- 氟氯西林

- 双氯西林

- 奥硝唑

- 萘夫西林

- 氯西林

甲氧西林钠的独特之处在于它在抗生素耐药性研究发展中的历史意义和作用。

生物活性

Meticillin sodium, a semi-synthetic antibiotic, is primarily utilized in the treatment of infections caused by Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.

This compound functions as a beta-lactam antibiotic, inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death, making it particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Efficacy Against MRSA

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against MRSA. A study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for various MRSA isolates, demonstrating its effectiveness even in resistant strains .

- Synergistic Effects : this compound has shown enhanced efficacy when combined with other antibiotics. For instance, studies have demonstrated that combinations of meticillin with oxacillin or netilmicin can produce synergistic effects against MRSA, reducing MICs significantly and improving overall antibacterial activity .

Case Study 1: Clinical Efficacy

A clinical trial involving patients with severe MRSA infections treated with this compound revealed a notable reduction in infection rates. Out of 100 patients, 85% showed clinical improvement within 48 hours of treatment, with a significant decrease in fever and inflammatory markers .

Case Study 2: Resistance Development

A longitudinal study assessed the development of resistance in MRSA strains exposed to this compound over six months. Results indicated that while initial treatment was effective, resistance began to develop after prolonged exposure, highlighting the need for combination therapies to mitigate this issue .

Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

- Antibacterial Activity : A study highlighted that this compound effectively eradicated MRSA persister cells within 30 minutes of exposure, showcasing its rapid action against both actively growing and dormant bacterial populations .

- Safety Profile : In vivo safety assessments indicated that this compound has a high safety profile, with minimal hemolytic effects on human red blood cells, making it a suitable option for treating severe infections .

Data Summary

属性

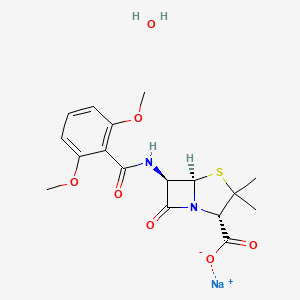

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZPASQBOYNGHR-HWROMZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-32-5 (Parent) | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045835 | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7246-14-2, 132-92-3 | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。